molecular formula C14H18N2O5S B1332558 1-(4-Acetylamino-benzenesulfonyl)-piperidine-4-carboxylic acid CAS No. 314744-44-0

1-(4-Acetylamino-benzenesulfonyl)-piperidine-4-carboxylic acid

Cat. No.: B1332558
CAS No.: 314744-44-0
M. Wt: 326.37 g/mol
InChI Key: ZIGSKXXFCYUAMO-UHFFFAOYSA-N
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Description

1-(4-Acetylamino-benzenesulfonyl)-piperidine-4-carboxylic acid is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a piperidine ring substituted with a 4-acetylamino-benzenesulfonyl group and a carboxylic acid group, making it a valuable molecule in various chemical and biological studies.

Preparation Methods

The synthesis of 1-(4-Acetylamino-benzenesulfonyl)-piperidine-4-carboxylic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 4-acetylaminobenzenesulfonyl chloride with piperidine derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol, with the addition of a base like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(4-Acetylamino-benzenesulfonyl)-piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: . Common reagents used in these reactions include sulfuric acid, sodium borohydride, and halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Acetylamino-benzenesulfonyl)-piperidine-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Acetylamino-benzenesulfonyl)-piperidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, as a quorum sensing inhibitor, it interferes with the signaling pathways in bacteria, preventing the expression of genes responsible for virulence and biofilm formation . The compound’s sulfonyl group plays a crucial role in its binding affinity and inhibitory activity.

Comparison with Similar Compounds

1-(4-Acetylamino-benzenesulfonyl)-piperidine-4-carboxylic acid can be compared with other sulfonamide derivatives, such as:

Properties

IUPAC Name

1-(4-acetamidophenyl)sulfonylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5S/c1-10(17)15-12-2-4-13(5-3-12)22(20,21)16-8-6-11(7-9-16)14(18)19/h2-5,11H,6-9H2,1H3,(H,15,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIGSKXXFCYUAMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60354990
Record name 1-(4-Acetamidobenzene-1-sulfonyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

314744-44-0
Record name 1-(4-Acetamidobenzene-1-sulfonyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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